molecular formula C16H26N2O5S B2377284 N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899967-16-9

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2377284
CAS No.: 899967-16-9
M. Wt: 358.45
InChI Key: WKFQHXDZWCGTAJ-UHFFFAOYSA-N
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Description

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a sulfamoyl-ethyl chain with a 3-isopropoxypropyl substituent.

Properties

IUPAC Name

3-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-13(2)23-10-5-8-18-24(20,21)11-9-17-16(19)14-6-4-7-15(12-14)22-3/h4,6-7,12-13,18H,5,8-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQHXDZWCGTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the sulfamoyl intermediate with 3-isopropoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of 3-methoxybenzylamine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from diverse research contexts.

2.1. Pharmacological Analogs
2.1.1. CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)
  • Key Features: Shares the 3-methoxybenzamide core and ethyl linker but replaces the sulfamoyl group with a cyanoquinoline-aminoethyl chain.
  • Activity : Dual corrector-potentiator for ΔF508-CFTR, restoring chloride channel function in cystic fibrosis .
  • Comparison: The sulfamoyl group in the target compound may enhance hydrogen bonding with target proteins, whereas CoPo-22’s quinoline moiety likely improves membrane permeability.
2.1.2. 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
  • Key Features : Substitutes sulfamoyl with a 3-isopropylureido group and adds an imidazole ring.
  • Activity : Demonstrates pharmacological activity in imidazole-based drug candidates, possibly targeting receptors requiring heterocyclic interactions .
2.2. Agrochemical Benzamides
2.2.1. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Key Features : Dichlorophenyl and ethoxymethoxy substituents.
  • Activity : Herbicidal action via inhibition of cell wall synthesis .
  • Comparison : The target compound’s 3-isopropoxypropylsulfamoyl group likely reduces phytotoxicity compared to etobenzanid’s dichlorophenyl group, favoring therapeutic use.
2.2.2. Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
  • Key Features: Difluorophenyl and trifluoromethylphenoxy-pyridinecarboxamide.
  • Activity: Pre-emergent herbicide targeting carotenoid biosynthesis .
  • Comparison : The target compound’s simpler benzamide structure may offer better synthetic accessibility and metabolic stability than diflufenican’s complex carboxamide.
2.3. Bioisosteric and Functional Group Comparisons
2.3.1. N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
  • Key Features : Trifluoromethylbenzamide with bulky tert-butyl and pyridinyl groups.
  • Activity : Undisclosed, but trifluoromethyl groups often enhance metabolic stability .
2.3.2. (E)-3-(3-chlorophenyl)-N-(5-nitropyridin-2-yl)prop-2-enamide
  • Key Features : Nitropyridinyl and chlorophenyl-propenamide.
  • Activity : Likely targets nitroreductase enzymes or inflammatory pathways .
  • Comparison : The sulfamoyl-ethyl chain in the target compound could confer better aqueous solubility than the rigid propenamide linker.

Structure-Activity Relationship (SAR) Analysis

  • Sulfamoyl vs.
  • Methoxy vs. Trifluoromethyl : The 3-methoxy group (target compound) offers electron-donating effects, contrasting with 6g’s electron-withdrawing trifluoromethyl, which may alter binding pocket interactions .
  • Linker Flexibility: The ethyl-sulfamoyl linker in the target compound balances flexibility and rigidity, optimizing interactions in dynamic binding sites compared to CoPo-22’s rigid quinoline-ethyl chain .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 3-methoxy, sulfamoyl-ethyl, isopropoxypropyl Under investigation -
CoPo-22 Benzamide-cyanoquinoline 3-methoxy, cyanoquinoline-aminoethyl Dual CFTR corrector-potentiator
3d Benzamide-imidazole 4-imidazolyl, 3-isopropylureido-ethyl Receptor modulation
Etobenzanid Benzamide 4-ethoxymethoxy, 2,3-dichlorophenyl Herbicidal
Table 2: Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 0.15 2 6
CoPo-22 3.5 0.08 1 7
3d 2.1 0.30 3 5
Diflufenican 4.2 0.02 1 4

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